Cas no 106-22-9 (Citronellol)
Citronellol Chemical and Physical Properties
Names and Identifiers
-
- Citronellol
- 2,6-DIMETHYL-2-OCTEN-8-OL
- 6-OCTEN-1-OL, 3,7-DIMETHYL
- 3,7-DIMETHYL-6-OCTEN-1-OL
- 3,7-DIMETHYL-OCT-6-EN-1-OL
- (+/-)-CITRONELLOL
- CITRONELLOL PRIME
- CITRONELLOL EXTRA
- β-Citronellol
- (±)-β-Citronellol
- b-Citronellol
- rac-Citronellol
- 1-CITRONELLOL
- 2,6 dimethyl 2 octen 8 ol
- 3,7-dimethyl-6-octenol
- beta-Citronellol
- Cephrol
- CitroneIlol
- Elenol
- FEMA 2309
- RHODINOL
- Rodinol
- 2,3-Dihydrogeraniol
- NSC-8779
- FEMA 2307
- β-Citronello
- 3,7-Dimethyloct-6-en-1-ol
- DL-Citronellol
- 6-Octen-1-ol, 3,7-dimethyl-
- .beta.-Citronellol
- (+/-)-beta-Citronellol
- NSC8779
- QMVPMAAFGQKVCJ-UHFFFAOYSA-N
- Citronellol, 95%
- Citronellol (natural)
- ST069325
- DSSTox_CID_6726
- DSSTox_RID_78201
- DSSTox_GSID_26726
- l-Citronellol
- (±)-Citronellol
-
- MDL: MFCD00002935
- Inchi: 1S/C10O/c1-9(2)5-4-6-10(3)7-8-11
- InChI Key: QSBUITPBFMWVKU-UHFFFAOYSA-N
- SMILES: [C][C]([C][C]/[C]=C(\[C])/[C])[C][C][O] |^1:0,1,4,6,7,10,^4:2,3,8,9|
- BRN: 1721507
Computed Properties
- Exact Mass: 156.15100
- Monoisotopic Mass: 156.151415
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: It is a colorless oily liquid with a special aroma like fresh rose and a bitter taste.
- Density: 0.857 g/mL at 25 °C(lit.)
- Melting Point: 77-83 °C(lit.)
- Boiling Point: 222 °C(lit.)
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.456(lit.)
- Water Partition Coefficient: Slightly soluble in water
- Stability/Shelf Life: Stable. Incompatible with oxidizing agents.
- PSA: 20.23000
- LogP: 2.75130
- Merck: 2330
- Vapor Pressure: ~0.02 mmHg ( 25 °C)
- FEMA: 2309
- Color/Form: 2000 μg/mL in methanol
- Solubility: It is soluble in ethanol, most non-volatile oils and propylene glycol, insoluble in glycerol, and poorly soluble in water.
Citronellol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/38-43-51/53
- Safety Instruction: S26-S36-S24/25
- RTECS:RH3400000
-
Hazardous Material Identification:
- HazardClass:9
- TSCA:Yes
- Storage Condition:−20°C
- Risk Phrases:R36/37/38
- Safety Term:S26-S36-S24/25
Citronellol Customs Data
- HS CODE:3301292000
- Customs Data:
China Customs Code:
2905222000Overview:
2905222000 Citronellol3,7-Dimethyl-6-Octene-1-Alcohol].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905222000 3,7-dimethyloct-6-en-1-ol.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%
Citronellol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0370-100ml |
Citronellol |
106-22-9 | 92.0%(GC) | 100ml |
¥260.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0370-500ml |
Citronellol |
106-22-9 | 92.0%(GC) | 500ml |
¥595.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0370-25ml |
Citronellol |
106-22-9 | 92.0%(GC) | 25ml |
¥135.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CX130-100ml |
Citronellol |
106-22-9 | 96% | 100ml |
¥92.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CX130-500ml |
Citronellol |
106-22-9 | 96% | 500ml |
¥245.0 | 2022-06-10 | |
| MedChemExpress | HY-W010201-10mM*1mLinDMSO |
Citronellol |
106-22-9 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-W010201-100mg |
Citronellol |
106-22-9 | ≥99.0% | 100mg |
¥500 | 2021-07-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102068-1ml |
Citronellol |
106-22-9 | ,≥99.0%(GC) | 1ml |
¥411.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102066-2.5L |
Citronellol |
106-22-9 | 95% | 2.5l |
¥844.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102066-500ml |
Citronellol |
106-22-9 | 95% | 500ml |
¥179.90 | 2023-09-04 |
Citronellol Suppliers
Citronellol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Acyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Acyclic monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Laser trilobum
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on Citronellol
Citronellol (CAS No. 106-22-9): Chemical Profile and Emerging Applications
Citronellol, a naturally occurring monoterpene alcohol, is a compound with the chemical formula C₁₀H₁₈O and a CAS number of 106-22-9. This compound is widely recognized for its distinctive floral fragrance, which is a key component in various perfumes, cosmetics, and natural essential oils. The structural simplicity of citronellol, featuring a six-membered cyclohexane ring substituted with two methyl groups and an alcohol functional group, contributes to its versatility in both industrial and scientific applications.
The primary source of citronellol is from the leaves and stems of several species of Geranium and Cymbopogon plants, particularly Cymbopogon nardus (palmarosa) and Cymbopogon winterianus (lemongrass). The extraction process typically involves steam distillation of the plant material, yielding an essential oil that contains citronellol as a major component. This method ensures a high-purity form of citronellol, which is critical for its use in pharmaceuticals and specialty chemicals.
In recent years, citronellol has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Research has demonstrated that citronellol exhibits potent antimicrobial properties, making it an attractive candidate for developing novel antimicrobial agents. Studies have shown that citronellol can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains, as well as certain fungi. This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways.
Moreover, citronellol has been investigated for its potential anti-inflammatory effects. Preclinical studies have indicated that citronellol can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that citronellol may have therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties of citronellol are believed to be linked to its ability to activate certain signaling pathways that regulate immune responses.
Another area where citronellol has shown promise is in the field of neurology. Emerging research suggests that citronellol may possess neuroprotective properties, which could make it valuable in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have demonstrated that citronellol can protect neuronal cells from oxidative stress and reduce the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. These findings highlight the potential of citronellol as a natural compound with therapeutic benefits for neurological disorders.
The pharmacokinetic profile of citronellol has also been studied extensively. Research indicates that citronellol is well-absorbed after oral administration and exhibits moderate bioavailability. The compound undergoes rapid metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes. This metabolic process leads to the formation of various metabolites, some of which may contribute to the overall biological activity of citronellol. Understanding these pharmacokinetic properties is crucial for optimizing the therapeutic use of citronellol in drug development.
Beyond its pharmaceutical applications, citronellol plays a significant role in the fragrance industry due to its pleasant citrus-like aroma. It is commonly used in perfumes, soaps, lotions, and other personal care products to impart a fresh and natural scent. The demand for natural fragrances has been increasing globally, driven by consumer preferences for organic and eco-friendly products. Citronellol meets this demand by providing a sustainable alternative to synthetic fragrances derived from petrochemical sources.
The environmental impact of citronellol production has also been a focus of recent research. Studies have explored sustainable cultivation practices for plant sources rich in citronellol, such as palmarosa grass. These practices aim to minimize environmental footprints while ensuring high yields of essential oils containing citronellol. Additionally, biotechnological approaches have been investigated to enhance the production efficiency of citronellol through microbial fermentation or genetic engineering techniques.
In conclusion, Citronellol (CAS No. 106-22-9) is a multifaceted compound with broad applications in pharmaceuticals, cosmetics, and environmental science. Its antimicrobial, anti-inflammatory, and neuroprotective properties make it a promising candidate for developing novel therapeutic agents. Furthermore, its role in the fragrance industry underscores its importance as a natural ingredient in consumer products. As research continues to uncover new applications for Citronellol (Citronellol), its significance in both scientific and industrial contexts is expected to grow further.
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